molecular formula C64H100N18O13 B1631287 11-Nlenh2-SP

11-Nlenh2-SP

Cat. No.: B1631287
M. Wt: 1329.6 g/mol
InChI Key: ZEPTUBCWHRSMIP-SARDKLJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Structural Characteristics

11-Norleucine Amide-Substance P, also designated as [Norleucine11]-Substance P, represents a synthetic analog of the endogenous neuropeptide Substance P where the methionine residue at position 11 has been replaced with norleucine. The compound maintains the fundamental undecapeptide structure characteristic of the tachykinin family while incorporating this critical amino acid substitution.

The molecular structure of 11-Norleucine Amide-Substance P can be represented by the amino acid sequence: Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine-Norleucine, with an amide group at the carboxy-terminus. This modification preserves the essential structural elements required for neurokinin-1 receptor binding while eliminating the susceptibility to oxidative degradation that characterizes the native peptide.

The physicochemical properties of 11-Norleucine Amide-Substance P demonstrate significant improvements over the parent compound. The molecular formula is C64H100N18O13 with a molecular weight of 1329.592 daltons. The compound exhibits a density of 1.4±0.1 grams per cubic centimeter and maintains an index of refraction of 1.654. These parameters indicate that the norleucine substitution does not substantially alter the overall molecular architecture of the peptide.

Property Value Units
Molecular Formula C64H100N18O13 -
Molecular Weight 1329.592 Daltons
Density 1.4±0.1 g/cm³
Exact Mass 1328.771729 Daltons
Polar Surface Area 516.63000 Ų
LogP -0.18 -
Index of Refraction 1.654 -

Historical Development of Substance P Analogs

The development of Substance P analogs emerged from decades of research following the initial discovery of Substance P in 1931 by Ulf von Euler and John H. Gaddum, who identified it as a tissue extract that caused intestinal contraction in vitro. The complete amino acid sequence determination in 1971 by Chang and colleagues provided the foundation for subsequent analog development.

Early analog research focused on understanding structure-activity relationships within the tachykinin family. Initial investigations revealed that the carboxy-terminal region of Substance P contained the primary binding determinants for the neurokinin-1 receptor, while the amino-terminal region contributed to selectivity and metabolic stability. These findings guided the systematic modification of individual amino acid residues to develop compounds with enhanced properties.

The development of Substance P antagonists represented a parallel research effort that contributed significantly to understanding the peptide's pharmacology. Simple modifications of the native amino acid sequence initially failed to generate potent receptor antagonists or significantly improved agonists. However, more sophisticated approaches involving multiple amino acid substitutions and conformational constraints eventually yielded compounds with enhanced potency and selectivity.

Research into Substance P metabolites revealed that the peptide undergoes extensive enzymatic degradation in biological systems, producing both amino-terminal and carboxy-terminal fragments with distinct biological activities. The amino-terminal fragments, particularly Substance P(1-7), were found to retain certain biological activities while exhibiting different receptor binding profiles compared to the full-length peptide. These observations highlighted the importance of metabolic stability in analog design.

Rationale for Methionine Substitution with Norleucine

The substitution of methionine with norleucine at position 11 of Substance P addresses a fundamental stability problem that has complicated both research applications and potential therapeutic uses of the native peptide. Methionine residues are particularly susceptible to oxidation under aerobic conditions, leading to the formation of methionine sulfoxide and, under more severe conditions, methionine sulfone.

The oxidation of methionine in peptides and proteins represents a significant challenge in biochemical research and pharmaceutical development. This oxidation occurs readily in the presence of oxygen, particularly under conditions involving light exposure, elevated temperatures, or the presence of oxidizing agents. In the context of radioactive labeling, which is frequently employed in receptor binding studies, the oxidation problem becomes even more severe due to radiolysis effects.

Norleucine serves as an ideal methionine bioisostere due to its structural similarity to methionine while lacking the oxidizable sulfur atom. Both amino acids possess similar hydrophobic properties and comparable side chain lengths, ensuring that the substitution does not significantly alter the overall peptide conformation or binding characteristics. The replacement of the sulfur-containing side chain with an aliphatic carbon chain maintains the hydrophobic interactions essential for receptor binding while eliminating the oxidation liability.

Experimental validation of this substitution strategy has demonstrated that 11-Norleucine Amide-Substance P maintains biological activity comparable to the native peptide. In vitro studies using guinea pig ileum preparations showed that Substance P and 11-Norleucine Amide-Substance P exhibit similar potency in spasmogenic activity assays. The preservation of activity indicates that the methionine residue at position 11, while contributing to the overall structure, is not critical for receptor binding or activation.

The application of norleucine substitution extends beyond Substance P to other peptide and protein systems where methionine oxidation presents challenges. Global replacement of all methionine residues with norleucine in cytochrome P450 enzymes demonstrated that extensive amino acid substitution could be tolerated while maintaining or even improving catalytic activity. These findings support the general utility of norleucine as a methionine replacement in peptide design.

Amino Acid Structure Molecular Weight Hydrophobicity Oxidation Susceptibility
Methionine CH3-S-CH2-CH2- 149.21 High Very High
Norleucine CH3-CH2-CH2-CH2- 131.18 High None

The development of tritiated 11-Norleucine Amide-Substance P for receptor binding studies exemplifies the practical advantages of the norleucine substitution. The analog's resistance to oxidation ensures consistent specific activity and reliable binding data throughout extended experimental periods. This stability advantage has made 11-Norleucine Amide-Substance P a preferred tool for investigating tachykinin receptor pharmacology and for developing new therapeutic agents targeting the neurokinin-1 receptor system.

Properties

Molecular Formula

C64H100N18O13

Molecular Weight

1329.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

ZEPTUBCWHRSMIP-SARDKLJWSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

sequence

RPKPQQFFGLX

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a Wang resin preloaded with norleucine-amide (Nle-NH2) to anchor the C-terminus. The resin’s hydroxymethylphenoxy group enables acid-labile linkage, facilitating cleavage upon completion. Swelling in dichloromethane (DCM) for 24 hours precedes amino acid coupling.

Sequential Amino Acid Coupling

Each residue is added via Fmoc/t-Bu chemistry. Activation employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling cycles involve:

  • Deprotection : 20% piperidine/DMF (2 × 10 minutes).
  • Activation : 4 equiv. Fmoc-amino acid, 4 equiv. PyBOP, 8 equiv. DIPEA in DMF (45 minutes).
  • Wash : DMF (3×), isopropanol (2×).

Critical substitutions include:

  • D-Trp7 and D-Trp9 : Introduced using Fmoc-D-tryptophan-OH to confer resistance to enzymatic degradation.
  • Arg5 : Fmoc-Arg(Pbf)-OH ensures side-chain protection during synthesis.

Side-Chain Modifications and N-Terminal Capping

Lipophilic N-Terminal Additives

To enhance NK-2 antagonism, the N-terminus is acylated with hydrophobic groups post-SPPS. Examples include:

  • Benzoyl (PhCO) : Reacted with benzoic anhydride/DIPEA in DMF (2 hours).
  • Cyclohexylcarbonyl : Cyclohexanecarbonyl chloride (2 equiv.) in DMF/DCM (1:1).

Global Deprotection and Cleavage

The peptide-resin undergoes cleavage with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours. Precipitation in cold diethyl ether yields the crude peptide.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified on a C18 column (5 µm, 250 × 20 mm) with a gradient of 0.1% TFA in acetonitrile/water (10% to 50% over 40 minutes). Key parameters:

Parameter Value
Flow rate 8 mL/min
Detection wavelength 220 nm
Retention time 22–24 minutes

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (MW = 1116.31 g/mol):

  • Calculated : [M+H]+ = 1117.32
  • Observed : 1117.29 ± 0.03

Bioactivity Correlation with Structural Features

Modifications critically influence receptor binding:

  • D-Pro9 Substitution : Reduces NK-1/NK-3 affinity by 100-fold compared to NK-2 (pKB = 9.6).
  • N-Terminal Benzoyl Group : Increases hydrophobicity, enhancing blood-brain barrier penetration.

Scalable Manufacturing Protocols

Patent-Disclosed Routes

A patent (WO2012025502A1) describes a scalable process for NEP inhibitors, adaptable to this compound. Key steps include:

  • Continuous-Flow SPPS : Reduces solvent use by 40%.
  • In-Process Analytics : Near-infrared (NIR) monitoring of coupling efficiency.

Regulatory Considerations

  • Impurity Profiling : Identifies deletion peptides (<1.5%) via LC-MS.
  • Stability Studies : 24-month shelf life at -20°C in lyophilized form.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones if methionine were present .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of CAS No. 1193-62-0

Property Value
Molecular Weight 125.13 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
TPSA (Topological Polar Surface Area) 58.48 Ų
Log P (Partition Coefficient) 1.32
Solubility (Log S) -2.7 (moderately soluble)

Comparison with Structurally Similar Compounds

The evidence lists nitroanilines (e.g., 2-, 3-, and 4-nitroaniline), nitrobenzene, and polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and pyrene as comparable compounds .

Table 2: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications
CAS 1193-62-0 C₆H₇NO₂ 125.13 Nitro, methyl ester CYP inhibition, synthetic intermediate
2-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro, amine Dye intermediate, carcinogen
Nitrobenzene C₆H₅NO₂ 123.11 Nitro Solvent, explosive precursor
Phenanthrene C₁₄H₁₀ 178.23 Polycyclic aromatic Environmental pollutant, fluorescence studies

Key Findings:

Reactivity :

  • CAS 1193-62-0 and nitroanilines share nitro groups but differ in substituents. The methyl ester in CAS 1193-62-0 enhances electrophilicity compared to nitrobenzene, making it more reactive in coupling reactions .
  • Nitroanilines exhibit higher toxicity (e.g., H315-H319-H335 hazards) due to amine groups, whereas CAS 1193-62-0 lacks acute toxicity markers .

Applications :

  • CAS 1193-62-0 is primarily a synthetic intermediate for pharmaceuticals, whereas nitrobenzene is a solvent and nitroanilines are dye precursors .

Environmental Impact :

  • PAHs like phenanthrene persist in ecosystems due to hydrophobicity (Log P ~ 4.5), while CAS 1193-62-0’s lower Log P (1.32) suggests faster biodegradation .

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